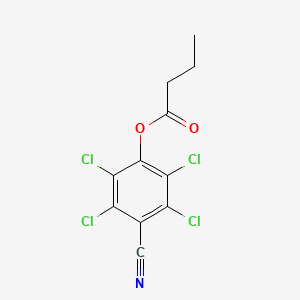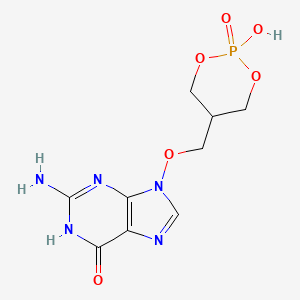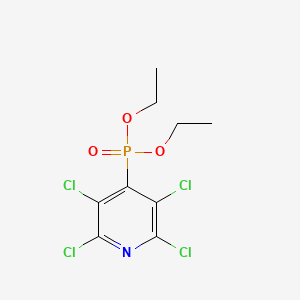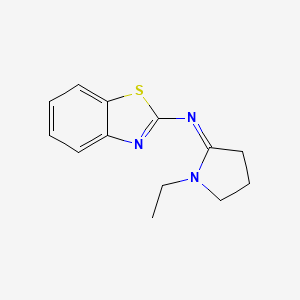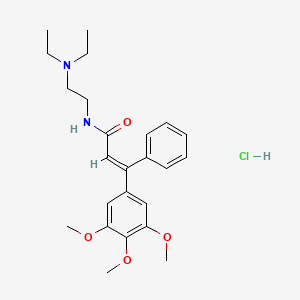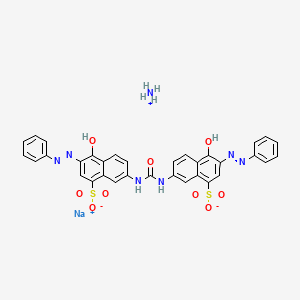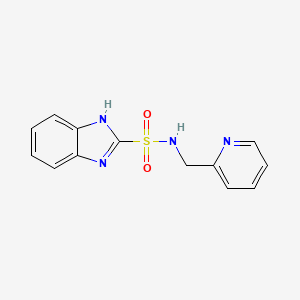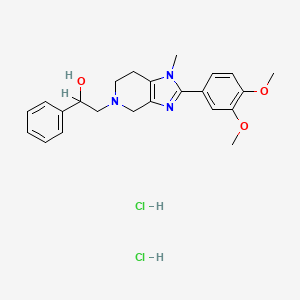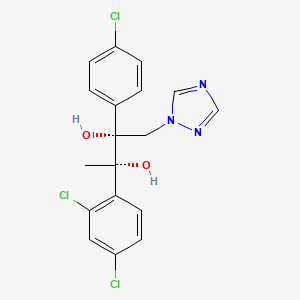
2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The starting materials often include 2,3-butanediol and various chlorinated aromatic compounds. The synthesis may involve:
Nucleophilic substitution reactions: where the triazole ring is introduced.
Oxidation and reduction steps: to achieve the desired stereochemistry.
Catalytic hydrogenation: to reduce any intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Purification techniques: such as crystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Catalysts: including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The triazole moiety is known for its ability to inhibit certain enzymes, making this compound a potential candidate for biological studies.
Medicine
Antifungal and antibacterial agents: Triazole derivatives are often explored for their antimicrobial properties.
Drug development: The compound may be investigated for its potential therapeutic effects.
Industry
Agricultural chemicals: It can be used in the formulation of pesticides and herbicides.
Materials science: The compound may be utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The chlorophenyl and dichlorophenyl groups may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Ketoconazole: Used in the treatment of fungal infections.
Uniqueness
The unique combination of chlorophenyl and dichlorophenyl groups in 2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- distinguishes it from other triazole derivatives. These structural features may confer enhanced biological activity and specificity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
107680-15-9 |
|---|---|
Molekularformel |
C18H16Cl3N3O2 |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
(2R,3S)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H16Cl3N3O2/c1-17(25,15-7-6-14(20)8-16(15)21)18(26,9-24-11-22-10-23-24)12-2-4-13(19)5-3-12/h2-8,10-11,25-26H,9H2,1H3/t17-,18-/m0/s1 |
InChI-Schlüssel |
DNYCEXVCJFBDSF-ROUUACIJSA-N |
Isomerische SMILES |
C[C@](C1=C(C=C(C=C1)Cl)Cl)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



